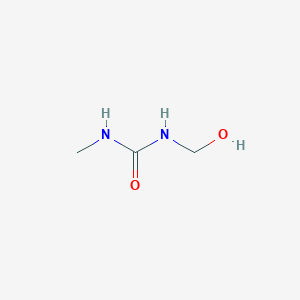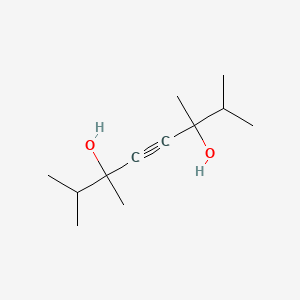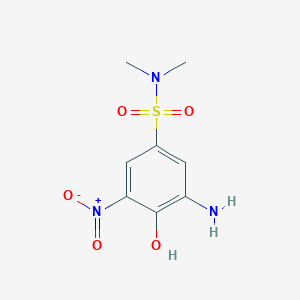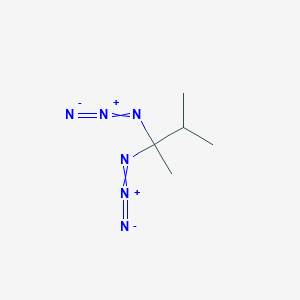![molecular formula C15H18O2 B14362718 3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 92007-00-6](/img/structure/B14362718.png)
3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol typically involves multiple steps, including the formation of the biphenyl core, the introduction of the methoxy group, and the addition of the ethenyl group. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step can be performed using a methylation reaction, where a hydroxyl group on the biphenyl core is methylated using methyl iodide and a base such as potassium carbonate.
Addition of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a halogenated biphenyl derivative reacts with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethenyl group, using reagents such as sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.
Substitution: Sodium hydroxide, sodium methoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1,1’-biphenyl: Lacks the ethenyl and tetrahydro groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but with a naphthalene core instead of a biphenyl core.
3,4,5,6-Tetrahydro-2H-benzo[b][1,4]oxazine: Contains a different heterocyclic structure, leading to different chemical properties.
Uniqueness
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is unique due to its combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the methoxy group and tetrahydro structure contribute to its stability and solubility.
Eigenschaften
CAS-Nummer |
92007-00-6 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1-ethenyl-3-(4-methoxyphenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H18O2/c1-3-15(16)10-4-5-13(11-15)12-6-8-14(17-2)9-7-12/h3,6-9,11,16H,1,4-5,10H2,2H3 |
InChI-Schlüssel |
XYHKQJJADIIZEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(CCC2)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
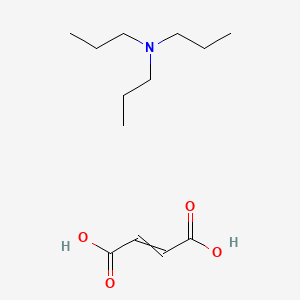

![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)


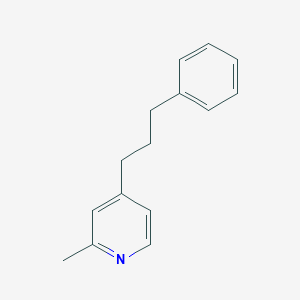
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)


